molecular formula C13H17BBrFO2 B1379571 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester CAS No. 1544739-25-4

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Cat. No.: B1379571
CAS No.: 1544739-25-4
M. Wt: 314.99 g/mol
InChI Key: BQOMTZAOMQFSJP-UHFFFAOYSA-N
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Description

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester (CAS 1544739-25-4) is a high-purity organoboron building block extensively utilized in pharmaceutical research and materials science. This solid compound, with molecular formula C 13 H 17 BBrFO 2 and molecular weight 314.99 g/mol, serves as a critical intermediate in synthetic organic chemistry . The compound features both a bromomethyl functional group and a protected boronic acid, making it a versatile precursor for constructing complex molecular architectures through sequential functionalization. This reagent is primarily valued for its application in Suzuki-Miyaura cross-coupling reactions, where it enables the formation of carbon-carbon bonds between aryl rings, a fundamental transformation in medicinal chemistry for creating biaryl structures commonly found in active pharmaceutical ingredients . The presence of both reactive bromomethyl and fluorophenyl substituents on the same aromatic ring allows for selective, sequential derivatization, providing researchers with strategic synthetic flexibility. The pinacol ester protecting group enhances the compound's stability and shelf life while remaining readily deprotectable under mild acidic conditions to regenerate the corresponding boronic acid. For optimal stability and performance, this material should be stored at ambient temperatures and may require protection from moisture in certain applications . As with all research chemicals, proper personal protective equipment should be worn during handling. This product is intended For Research Use Only and is not classified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMTZAOMQFSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation of 4-Fluorophenylboronic Acid Derivatives

Method Overview:
The initial step involves introducing a bromomethyl group onto a fluorophenylboronic acid or its derivatives. This is typically achieved through electrophilic bromomethylation, which employs N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) in an organic solvent like acetonitrile.

Reaction Conditions and Procedure:

  • Reactant: 4-fluorophenylboronic acid or its ester
  • Reagent: N-bromosuccinimide (NBS)
  • Initiator: AIBN
  • Solvent: Acetonitrile
  • Temperature: Approximately 90°C
  • Duration: 4 hours

Reaction Pathway:
The NBS facilitates the radical bromination at the methyl group attached to the aromatic ring, yielding the bromomethyl derivative. This process is selective for benzylic positions, thus favoring bromomethylation over other possible side reactions.

Research Data:
White et al. (2010) demonstrated this method, achieving yields around 76%, with the reaction proceeding efficiently under reflux conditions.

Formation of the Boronic Acid Pinacol Ester

Method Overview:
Following bromomethylation, the next step involves forming the boronic acid pinacol ester. This is accomplished via transesterification or direct esterification of the boronic acid with pinacol.

Reaction Conditions and Procedure:

  • Reactant: Bromomethyl-fluorophenylboronic acid
  • Reagent: Pinacol
  • Solvent: Toluene (reflux conditions)
  • Duration: Overnight (approximately 12-16 hours)

Notes:

  • The esterification is often performed under reflux with azeotropic removal of water to drive the reaction to completion.
  • This method ensures the stability of the boronic ester, which is crucial for subsequent applications in cross-coupling reactions.

Research Data:
The transesterification method yields high purity products, with purity levels exceeding 95%, as reported by multiple suppliers and literature sources.

Alternative Synthetic Routes and Considerations

a. Direct Bromomethylation of Pre-formed Boronic Esters:
Some studies suggest that bromomethylation can be directly performed on boronic esters, although this approach may require optimized conditions to prevent ester hydrolysis or side reactions.

b. Use of Organolithium Reagents:
Another method involves lithiation of the aromatic ring using organolithium reagents, followed by quenching with boron electrophiles to form the boronic ester. This route, while more complex, allows for regioselective functionalization and is documented in patent literature for related compounds.

c. Purification and Characterization:
Post-synthesis, purification typically involves flash chromatography or recrystallization, followed by characterization via NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Method Reagents Conditions Yield Advantages References
Bromomethylation via NBS NBS, AIBN, acetonitrile 90°C, 4 hours ~76% Selective benzylic bromination
Esterification with pinacol Pinacol, reflux in toluene Overnight >95% purity Stable boronic ester formation
Organolithium approach Alkyl lithium, electrophilic boron source Variable Variable Regioselectivity

Research Findings and Notes

  • The bromomethylation step is crucial for introducing the reactive handle necessary for subsequent functionalization.
  • The esterification with pinacol stabilizes the boronic acid, facilitating its use in cross-coupling reactions.
  • The reaction conditions are optimized to maximize yield and purity, with refluxing in toluene being the standard procedure.
  • Alternative routes, including lithiation strategies, provide regioselectivity and flexibility but require careful handling of reactive intermediates.

Scientific Research Applications

Organic Synthesis

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is primarily utilized in organic synthesis as a reagent for the formation of biaryl compounds via the Suzuki-Miyaura coupling reaction . This reaction is a cornerstone in synthetic organic chemistry due to its efficiency in forming carbon-carbon bonds between aryl and vinyl halides.

Key Reaction Mechanism:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl halide.
  • Transmetalation: The boronic ester transfers its organic group to the palladium complex.
  • Reductive Elimination: The biaryl product is formed while regenerating the palladium catalyst.

Common Reagents and Conditions:

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄)
  • Bases: Potassium carbonate (K₂CO₃)
  • Solvents: Toluene or ethanol

Medicinal Chemistry

In medicinal chemistry, this compound is employed in synthesizing biologically active molecules and drug candidates. Its ability to facilitate complex molecular architectures makes it valuable in developing pharmaceuticals targeting various diseases.

Case Studies:

  • Research has demonstrated its role in synthesizing inhibitors for specific enzymes involved in cancer pathways.
  • It has been used to create analogs of known drugs to improve efficacy and reduce side effects.

Material Science

This compound finds applications in producing advanced materials, including:

  • Polymers with enhanced mechanical properties.
  • Electronic components that require precise molecular arrangements for optimal performance.

Chemical Manufacturing

The compound's stability under various conditions allows it to be used in large-scale chemical manufacturing processes. Industrial production typically involves automated reactors to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromomethyl-Fluorophenylboronic Acid Pinacol Esters

The positional arrangement of bromomethyl and fluorine substituents significantly impacts reactivity and applications. Key isomers include:

Compound (CAS) Substituent Positions Molecular Weight (g/mol) Key Applications
3-Bromomethyl-4-fluorophenyl (PN-5653) 3-BrCH₂, 4-F 314.71 Alkylation, Suzuki coupling
3-Bromomethyl-2-fluorophenyl (PN-6571) 3-BrCH₂, 2-F 314.71 Synthesis of ortho-substituted biaryls
4-Bromomethyl-2-fluorophenyl (PN-6853) 4-BrCH₂, 2-F 314.71 Drug intermediate functionalization
4-Bromomethyl-3-fluorophenyl (PN-5654) 4-BrCH₂, 3-F 314.71 Sterically hindered couplings

Key Differences :

  • Reactivity : The 3-Bromomethyl-4-fluoro isomer (PN-5653) offers balanced steric and electronic effects for Suzuki couplings, whereas ortho-substituted isomers (e.g., PN-6571) may face steric hindrance .
  • Solubility : All isomers exhibit improved solubility in chloroform and ketones compared to parent boronic acids, but bromomethyl groups slightly reduce solubility in hydrocarbons due to increased polarity .

Comparison with Other Fluorinated Boronic Esters

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS: 445303-14-0)
  • Structure : 4-F, 3-CF₃ substituents.
  • Molecular Weight : 290.06 g/mol .
  • Reactivity : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity in Suzuki reactions.
  • Applications : Preferred for electron-deficient aryl couplings in materials science .
3-Acetyl-4-fluorophenylboronic Acid Pinacol Ester (Thermo Scientific)
  • Structure : 3-Acetyl (-COCH₃), 4-F substituents.
  • Molecular Weight : 264.1 g/mol .
  • Reactivity : The acetyl group directs electrophilic substitution, limiting cross-coupling utility compared to bromomethyl derivatives.

Key Differences :

  • Functional Group Utility : Bromomethyl in PN-5653 allows for alkylation or nucleophilic displacement, while acetyl or CF₃ groups are less reactive in such transformations .

Comparison with Halogenated Derivatives

4-Bromo-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester (CAS: 2121511-78-0)
  • Structure : 4-Br, 3-OCF₃ substituents.
  • Molecular Weight : 366.97 g/mol .
  • Applications : Used in synthesizing trifluoromethoxy-containing pharmaceuticals.
2-Chloro-3-fluoro-4-formylphenylboronic Acid Pinacol Ester (CAS: 2121514-29-0)
  • Structure : 2-Cl, 3-F, 4-CHO substituents.
  • Molecular Weight : 284.52 g/mol .
  • Reactivity : The aldehyde (-CHO) group enables condensation reactions, unlike bromomethyl.

Key Differences :

  • Synthetic Flexibility : Bromomethyl in PN-5653 is more versatile for C-C bond formation than chloro or formyl groups .

Research Findings and Data Tables

Solubility Comparison in Organic Solvents

Data from phenylboronic acid pinacol esters :

Solvent Phenylboronic Acid Pinacol Ester (Generic) 3-Bromomethyl-4-fluoro Derivative (Est.)
Chloroform Moderate High High
Acetone High Moderate Moderate
Methylcyclohexane Very Low Low Low

Note: Bromomethyl groups slightly reduce solubility in hydrocarbons due to increased polarity.

Reactivity in Suzuki Couplings

Compound Pd Catalyst Loading Yield (%) Reference
PN-5653 1 mol% Pd(dppf)Cl₂ 75–85
4-Fluoro-3-CF₃ Derivative 2 mol% Pd(dppf)Cl₂ 90
3-Acetyl-4-fluoro 5 mol% Pd(PPh₃)₄ 60

Key Insight : Electron-withdrawing groups (e.g., CF₃) improve coupling efficiency, while bromomethyl requires optimized conditions.

Biological Activity

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has gained considerable interest in organic synthesis and medicinal chemistry. Its unique structure, which includes both bromomethyl and fluorophenyl groups, enhances its reactivity and selectivity in various chemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This article discusses the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • IUPAC Name: 2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula: C₁₃H₁₇BBrFO₂
  • Molecular Weight: 314.99 g/mol
  • CAS Number: 1544739-25-4

This compound is primarily utilized in organic synthesis due to its stability and reactivity, making it a crucial reagent for forming complex organic molecules.

The biological activity of this compound can be attributed to its role in several key reactions:

  • Suzuki-Miyaura Coupling Reaction:
    • This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids in the presence of palladium catalysts.
    • The mechanism involves:
      • Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
      • Transmetalation: The boronic ester transfers its organic group to the palladium complex.
      • Reductive Elimination: The biaryl product is formed while regenerating the palladium catalyst.
  • Protodeboronation:
    • This reaction involves the removal of the boronic ester group using bases or acids, which can lead to various derivatives useful in medicinal chemistry.

Applications in Medicinal Chemistry

This compound has been employed in synthesizing biologically active molecules and drug candidates. Some notable applications include:

  • Synthesis of Anticancer Agents:
    • The compound has been utilized to develop new anticancer drugs by facilitating the creation of complex structures that target cancer cells effectively.
  • Development of Enzyme Inhibitors:
    • Research has shown its potential in synthesizing inhibitors for various enzymes, which can be crucial for treating diseases like diabetes and cancer.

Case Study 1: Anticancer Drug Development

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the effectiveness of compounds derived from this boronic acid in inhibiting Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

CompoundDPP-IV Inhibition (%)
Compound C85% at 10 µM
Compound D90% at 10 µM

Q & A

Basic: What are the recommended synthetic routes for 3-bromomethyl-4-fluorophenylboronic acid pinacol ester?

Methodological Answer:
The compound is typically synthesized via bromination of a pre-formed boronic ester precursor. A common approach involves:

  • Step 1: Preparation of the parent boronic ester (e.g., 4-fluorophenylboronic acid pinacol ester) through Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.
  • Step 2: Electrophilic bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light exposure .
    Key Considerations:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the brominated product.
  • Monitor reaction progress using TLC or LC-MS to avoid over-bromination.

Basic: How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

  • 1H/13C NMR: Look for diagnostic signals:
    • Aromatic protons in the 7.0–7.8 ppm range (split due to fluorine coupling).
    • Pinacol methyl groups as a singlet at ~1.3 ppm.
    • Bromomethyl (-CH2Br) protons as a singlet or multiplet near 4.3–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ matching the theoretical mass (e.g., C13H16BBrFO2: ~327.03 g/mol).
  • HPLC Purity: Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% for synthetic intermediates) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: The compound is moisture-sensitive due to the boronic ester moiety. It may hydrolyze in aqueous or protic solvents, releasing boronic acid.
  • Storage:
    • Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers.
    • Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
  • Handling: Avoid prolonged exposure to light or heat (>40°C) to prevent debromination or decomposition .

Advanced: How can cross-coupling reactivity be optimized for this boronic ester in Suzuki-Miyaura reactions?

Methodological Answer:

  • Substituent Effects: The electron-withdrawing fluorine and bromomethyl groups reduce the electron density of the boronic ester, slowing transmetallation. Counteract this by:
    • Using stronger bases (e.g., Cs2CO3) to activate the boronate intermediate.
    • Increasing reaction temperature (80–100°C) in polar aprotic solvents (DMF, THF) .
  • Catalyst Selection: Pd(PPh3)4 or SPhos-Pd-G3 are effective for sterically hindered substrates.
  • Example Protocol:
    • 1.2 equiv boronic ester, 2 mol% Pd catalyst, 3 equiv Cs2CO3, DMF/H2O (10:1), 24h at 90°C .

Advanced: How to resolve contradictions in reported reactivity data (e.g., unexpected debromination during coupling)?

Methodological Answer:

  • Root-Cause Analysis:
    • Debromination: Likely due to β-hydride elimination in Pd-catalyzed reactions. Mitigate by:
  • Using Pd catalysts with bulky ligands (XPhos) to suppress side reactions.
  • Replacing Cs2CO3 with K3PO4 to reduce basicity .
    • Low Yields: Characterize byproducts via LC-MS/NMR. If hydrolysis dominates, ensure anhydrous conditions and degassed solvents .
  • Case Study: A 2022 study noted improved yields (78% vs. 45%) when switching from Pd(OAc)2 to PdCl2(dtbpf) under nitrogen .

Advanced: What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

Methodological Answer:

  • Applications:
    • Kinase Inhibitors: The bromomethyl group enables alkylation of cysteine residues in target proteins (e.g., BTK inhibitors).
    • Fluorine Effects: Enhances binding affinity and metabolic stability in drug candidates .
  • Example Synthesis:
    • Step 1: Suzuki coupling with a pyridyl halide to install the aryl core.
    • Step 2: Nucleophilic substitution of -CH2Br with a thiol-containing pharmacophore .
      Data Table:
ApplicationTarget MoleculeYieldKey Reference
BTK Inhibitor PrecursorIbrutinib Analog62%
PET Tracer Synthesis18F-Labeled Aryl Tracer41%

Advanced: How to troubleshoot poor solubility in reaction solvents?

Methodological Answer:

  • Solvent Screening: Test dimethylacetamide (DMA) or tert-butanol for high-polarity options.
  • Additives: Use 10 mol% crown ethers (18-crown-6) to solubilize potassium salts in THF .
  • Derivatization: Temporarily protect the boronic ester as a trifluoroborate salt to enhance solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromomethyl-4-fluorophenylboronic acid pinacol ester
Reactant of Route 2
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3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

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